

Application Note: Quantification of Bisphenol P in Water Samples

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Compound of Interest

Compound Name: Bisphenol P

Cat. No.: B057184

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Introduction

Bisphenol P (BPP) is a synthetic organic compound belonging to the bisphenol family, used in the manufacturing of plastics and resins. Due to its potential endocrine-disrupting properties and structural similarity to the more well-known Bisphenol A (BPA), there is growing concern about its presence in the environment, particularly in water sources. Accurate and sensitive quantification of BPP in various water matrices, including drinking water, surface water, and wastewater, is crucial for assessing human exposure and environmental impact.

This application note provides detailed protocols for the quantification of Bisphenol P in water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Bisphenol P from water samples.

Materials:

- SPE cartridges (e.g., Oasis HLB, or equivalent polymeric reversed-phase sorbent)
- Methanol (HPLC grade)
- Deionized water
- Hexane (HPLC grade)
- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Cartridge Conditioning:
 - Wash the SPE cartridge with 3 mL of methanol.
 - Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min using vacuum assistance.
- Washing:
 - Wash the cartridge with 3 mL of 5% aqueous methanol to remove interfering substances.
 - Dry the cartridge under vacuum for approximately 10 minutes.
 - Wash the cartridge with 3 mL of hexane to remove non-polar interferences.
 - Dry the cartridge thoroughly under vacuum for at least 20 minutes.
- Elution:
 - Elute the retained Bisphenol P from the cartridge with two aliquots of 3 mL of methanol into a collection tube.

- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Analytical Method 1: LC-MS/MS

This method provides high selectivity and sensitivity for the direct quantification of Bisphenol P.

Instrumentation:

- UHPLC or HPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	Raptor Biphenyl (or equivalent), 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A	Water
Mobile Phase B	Methanol
Gradient	Refer to instrument-specific optimized gradient for bisphenols
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	25°C

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	345.2
Product Ion 1 (Quantifier)	330.4
Product Ion 2 (Qualifier)	315.3
Collision Energy	Optimized for the specific instrument
Dwell Time	Optimized for the specific instrument

Analytical Method 2: GC-MS with Silylation Derivatization

This method is an alternative for laboratories equipped with GC-MS. Derivatization is necessary to improve the volatility and thermal stability of Bisphenol P.

Instrumentation:

- Gas chromatograph with a mass selective detector (MSD)

Derivatization Procedure:

- To the dried extract from the SPE procedure, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
- Vortex the mixture and heat at 70°C for 30 minutes.
- After cooling to room temperature, the sample is ready for GC-MS analysis.

Chromatographic Conditions:

Parameter	Value
Column	ZB-5 (or equivalent 5% phenyl-arylène), 30 m x 0.25 mm x 0.25 µm
Injector Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Oven Program	Initial temperature of 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 6 min.
Injection Volume	1 µL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Type	Selected Ion Monitoring (SIM)
Ions to Monitor	To be determined from the mass spectrum of the TMS-derivatized BPP standard. Characteristic ions for silylated bisphenols often include the molecular ion and fragments resulting from the loss of methyl groups (M-15).

Data Presentation

The following tables summarize the quantitative data for the analysis of Bisphenol P in water samples.

Table 1: Method Validation Parameters for BPP in Bottled Water by LC-MS/MS

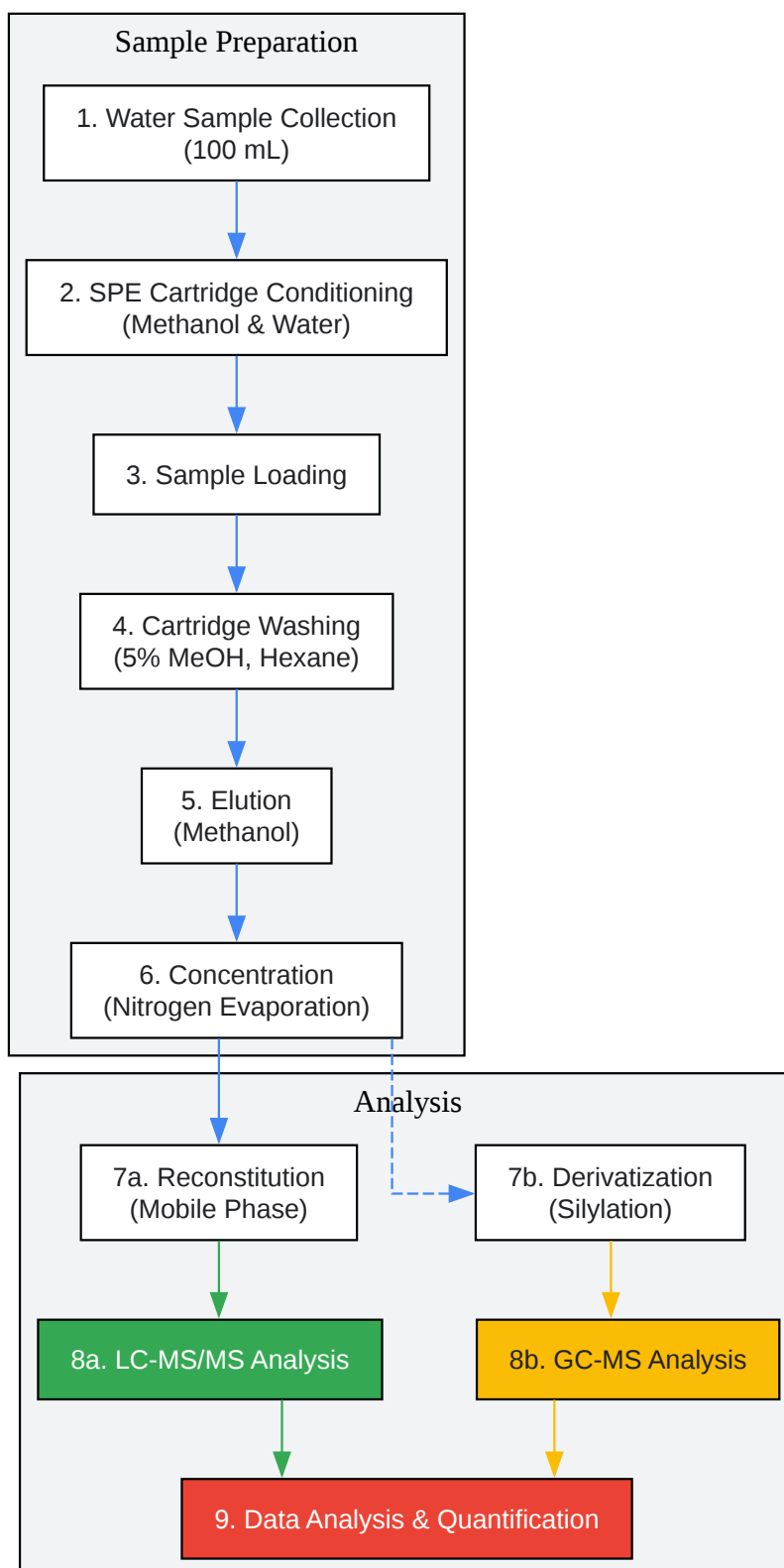
Parameter	Value	Reference
Limit of Detection (LOD)	0.030 - 0.075 µg/L	[1]
Limit of Quantification (LOQ)	0.10 - 0.25 µg/L	[1]
Mean Recovery	89 - 109%	[1]
Linearity (R ²)	≥ 0.990	[1]

Table 2: General Method Validation Parameters for Bisphenols in Wastewater and Surface Water by SPE-GC-MS

Parameter	Value	Reference
Method Detection Limit (MDL)	1 - 50 ng/L	[2]
Method Quantification Limit (MQL)	1 - 5 ng/L (for most bisphenols)	[2]
Recovery	87 - 133%	[2]
Precision (RSD)	< 13%	[2]

Note: The values in Table 2 are for a range of bisphenols and provide an expected performance for BPP in these matrices.

Visualization



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Caption: Overall experimental workflow for the quantification of Bisphenol P in water samples.

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- 2. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
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